molecular formula C19H19NO4S2 B2756849 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034589-48-3

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2756849
CAS RN: 2034589-48-3
M. Wt: 389.48
InChI Key: NNYGDBXXKOYGDQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide, also known as HTB, is a chemical compound that has been extensively studied for its potential application in the field of medicine. It is a small molecule that has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that play a crucial role in the development and progression of diseases. N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of several genes involved in inflammation and cancer. It also inhibits the activity of COX-2, an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also inhibits the proliferation of cancer cells and induces apoptosis, a process that leads to the death of cancer cells. N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to possess antioxidant activity, which helps to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to possess various pharmacological properties, which make it an attractive candidate for drug development. However, there are also some limitations associated with the use of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide in lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has low bioavailability, which limits its effectiveness in vivo.

Future Directions

There are several future directions for the research on N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the development of novel formulations of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide that can improve its solubility and bioavailability. Further studies are also needed to elucidate the mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide and its potential application in the treatment of various diseases. Overall, the research on N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has shown promising results, and further studies are needed to fully explore its potential as a therapeutic agent.

Synthesis Methods

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide can be synthesized through a multistep process that involves the condensation of 2-aminoethanethiol with 2-bromo-2-thiophen-2-yl-ethanol, followed by the reaction of the resulting product with 2-methoxyphenol and acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been extensively studied for its potential application in the field of medicine. It has been shown to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been tested in vitro and in vivo in different animal models, and the results have been promising.

properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-23-14-6-2-3-7-15(14)24-12-18(21)20-13-19(22,16-8-4-10-25-16)17-9-5-11-26-17/h2-11,22H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYGDBXXKOYGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

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